N-(3,5-difluorophenyl)-3-methoxybenzamide
Overview
Description
N-(3,5-difluorophenyl)-3-methoxybenzamide, also known as DFB, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. DFB belongs to the class of benzamide compounds and has a molecular weight of 269.23 g/mol.
Mechanism of Action
N-(3,5-difluorophenyl)-3-methoxybenzamide's mechanism of action is not fully understood, but it is believed to act through multiple pathways. N-(3,5-difluorophenyl)-3-methoxybenzamide has been shown to inhibit the activity of enzymes such as histone deacetylases (HDACs) and cyclin-dependent kinases (CDKs), which play a role in cancer cell growth and proliferation. N-(3,5-difluorophenyl)-3-methoxybenzamide has also been shown to modulate the immune response by inhibiting the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, N-(3,5-difluorophenyl)-3-methoxybenzamide has been shown to inhibit the replication of RNA viruses by targeting viral RNA polymerase.
Biochemical and Physiological Effects
N-(3,5-difluorophenyl)-3-methoxybenzamide's biochemical and physiological effects have been studied in vitro and in vivo. In cancer cells, N-(3,5-difluorophenyl)-3-methoxybenzamide has been shown to induce cell cycle arrest and apoptosis, leading to decreased cell proliferation. N-(3,5-difluorophenyl)-3-methoxybenzamide has also been shown to inhibit angiogenesis, the process by which new blood vessels form, which is important for tumor growth. In addition, N-(3,5-difluorophenyl)-3-methoxybenzamide has been shown to modulate the immune response by inhibiting the production of inflammatory cytokines. N-(3,5-difluorophenyl)-3-methoxybenzamide's effects on RNA viruses include inhibition of viral replication and decreased expression of viral genes.
Advantages and Limitations for Lab Experiments
N-(3,5-difluorophenyl)-3-methoxybenzamide's advantages for lab experiments include its high purity and stability, making it suitable for use in various assays and experiments. N-(3,5-difluorophenyl)-3-methoxybenzamide's ability to inhibit the growth of cancer cells and RNA viruses also makes it a valuable tool for studying these diseases. However, N-(3,5-difluorophenyl)-3-methoxybenzamide's limitations include its potential toxicity and lack of specificity, which may limit its use in vivo. Further research is needed to determine the optimal dosage and administration of N-(3,5-difluorophenyl)-3-methoxybenzamide for therapeutic applications.
Future Directions
For N-(3,5-difluorophenyl)-3-methoxybenzamide research include identifying its specific targets and pathways, optimizing its dosage and administration for therapeutic applications, and developing derivatives with improved specificity and efficacy. N-(3,5-difluorophenyl)-3-methoxybenzamide's potential as a treatment for cancer and viral diseases makes it an exciting area of research with promising future directions.
Scientific Research Applications
N-(3,5-difluorophenyl)-3-methoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. N-(3,5-difluorophenyl)-3-methoxybenzamide has been tested in vitro and in vivo for its ability to inhibit the growth of cancer cells, including breast, lung, and prostate cancer cells. It has also been shown to inhibit the replication of the influenza virus and other RNA viruses. N-(3,5-difluorophenyl)-3-methoxybenzamide's potential as a therapeutic agent has led to further research into its mechanism of action and physiological effects.
properties
IUPAC Name |
N-(3,5-difluorophenyl)-3-methoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2NO2/c1-19-13-4-2-3-9(5-13)14(18)17-12-7-10(15)6-11(16)8-12/h2-8H,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEEFVPZBYOJKOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC(=CC(=C2)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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